molecular formula C20H40O2 B1382404 Eicosanoic-D39 acid CAS No. 39756-32-6

Eicosanoic-D39 acid

Cat. No.: B1382404
CAS No.: 39756-32-6
M. Wt: 351.8 g/mol
InChI Key: VKOBVWXKNCXXDE-BKDZISOFSA-N
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Description

Eicosanoic-D39 acid, also known as 20-nonatriacontadeuterioicosanoic acid, is a deuterated fatty acid with the molecular formula CD3(CD2)18COOH. It is a stable isotope-labeled compound, often used in scientific research for its unique properties. The compound has a molecular weight of 351.77 g/mol and is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule .

Scientific Research Applications

Eicosanoic-D39 acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

    Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance

Safety and Hazards

Eicosanoic-D39 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

Eicosanoids, including Eicosanoic-D39 acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . Several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation . This has led to renewed interest in targeting this pathway . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .

Biochemical Analysis

Biochemical Properties

Eicosanoic-D39 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the formation of eicosanoyl-CoA from this compound and CoA. This reaction is crucial for the subsequent β-oxidation of fatty acids . Additionally, this compound is involved in the synthesis of eicosanoids, which are signaling molecules that play roles in inflammation and immunity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and lipid storage. Additionally, it affects cellular metabolism by serving as a substrate for β-oxidation, providing energy for cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. It binds to acyl-CoA synthetase, forming eicosanoyl-CoA, which is then transported into the mitochondria for β-oxidation . This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. This compound also activates PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . These interactions highlight the compound’s role in energy production and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on cellular function, particularly in lipid metabolism and energy production . The specific temporal effects may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance lipid metabolism and energy production without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and eicosanoid synthesis. In the β-oxidation pathway, this compound is converted to eicosanoyl-CoA by acyl-CoA synthetase, followed by its transport into the mitochondria for further oxidation . This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. Additionally, this compound serves as a precursor for the synthesis of eicosanoids, which are bioactive lipids involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via fatty acid transport proteins (FATPs) and is bound to intracellular fatty acid-binding proteins (FABPs) for transport to various cellular compartments . Once inside the cell, this compound can be directed to the mitochondria for β-oxidation or to the endoplasmic reticulum for eicosanoid synthesis . Its distribution within tissues is influenced by its affinity for specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum. In the mitochondria, it undergoes β-oxidation to generate acetyl-CoA and ATP . In the endoplasmic reticulum, it serves as a substrate for the synthesis of eicosanoids, which are involved in cell signaling and inflammation . The localization of this compound to these specific compartments is facilitated by targeting signals and post-translational modifications that direct it to the appropriate organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosanoic-D39 acid is synthesized through the deuteration of eicosanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Eicosanoic-D39 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eicosanoic-D39 acid is unique due to its high degree of deuteration, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in long-term metabolic studies and tracing experiments .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-BKDZISOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104967
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39756-32-6
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39756-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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